REACTION_SMILES
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[CH2:44]([Cl:45])[Cl:46].[CH3:25][C:26]1([CH3:34])[O:27][C:28](=[O:33])[CH2:29][C:30](=[O:32])[O:31]1.[CH3:35][N:36]([CH3:37])[c:38]1[cH:39][cH:40][n:41][cH:42][cH:43]1.[F:1][c:2]1[c:3]([CH2:10][C:11](=[O:12])[OH:13])[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1.[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH:14][C:15]([C:16](=[O:17])[OH:18])=[O:19]>>[F:1][c:2]1[c:3]([CH2:10][C:11]([OH:13])=[C:29]2[C:28](=[O:33])[O:27][C:26]([CH3:25])([CH3:34])[O:31][C:30]2=[O:32])[cH:4][c:5]([F:9])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(=O)CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cc(F)c(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Type
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product
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Smiles
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CC1(C)OC(=O)C(=C(O)Cc2cc(F)c(F)cc2F)C(=O)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |